molecular formula C16H26N2OS B11341205 2-ethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide

2-ethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide

Cat. No.: B11341205
M. Wt: 294.5 g/mol
InChI Key: VUTCCVAQFVJLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the pyrrolidine ring through cyclization reactions. The thiophene ring can be introduced via electrophilic substitution reactions. The final step involves the coupling of the pyrrolidine and thiophene moieties with the butanamide backbone under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolidine or thiophene rings .

Scientific Research Applications

2-ethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The pyrrolidine and thiophene rings can interact with various enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and thiophene derivatives, such as:

Uniqueness

What sets 2-ethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H26N2OS

Molecular Weight

294.5 g/mol

IUPAC Name

2-ethyl-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)butanamide

InChI

InChI=1S/C16H26N2OS/c1-3-13(4-2)16(19)17-12-14(15-8-7-11-20-15)18-9-5-6-10-18/h7-8,11,13-14H,3-6,9-10,12H2,1-2H3,(H,17,19)

InChI Key

VUTCCVAQFVJLHL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NCC(C1=CC=CS1)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.